
2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” is a chemical compound. It is related to the 2-phenylquinoline-4-carboxylic acid group, which has been reported to have various medicinal effects and is used as active components in industrial antioxidants .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-phenylquinoline-4-carboxylic acid has been synthesized to be used as a precursor for further cincophene derivatives . In another study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Molecular Structure Analysis
The molecular structure of related compounds such as 2-phenylquinoline has been studied. The asymmetric unit of the compound contains two independent molecules, which differ primarily in the rotational orientation of the pendant phenyl group with respect to the plane of the quinoline moiety .Chemical Reactions Analysis
In the discovery of potent histone deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . In another study, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2-phenylquinoline have been reported. For instance, the molecular formula of 2-phenylquinoline is C15H11N .科学的研究の応用
Cancer Research: Histone Deacetylase Inhibition
In the realm of cancer research, derivatives of phenylquinoline-4-carboxylic acid, such as “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate”, have been explored as novel histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, inducing apoptosis in cancer cells. This makes HDAC inhibitors promising candidates for anticancer drugs.
Antibacterial Applications
The antibacterial evaluation of new 2-phenyl-quinoline-4-carboxylic acid derivatives has shown promising results against both Gram-negative and Gram-positive bacteria . These compounds have been synthesized and tested for their minimum inhibitory concentration (MIC) values, revealing their potential as new antibacterial agents, particularly in the fight against drug-resistant bacterial strains.
Analgesic Properties
2-Phenylquinoline, a related compound, has been isolated from the bark of Galipea iongiflora and evaluated for its antinociceptive properties . This research suggests that derivatives like “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” could be further studied for their potential analgesic effects in various models of pain.
QSAR Analyses for Estrogen Receptor Ligands
Quantitative structure-activity relationship (QSAR) analyses have utilized 2-phenylquinoline in the study of estrogen receptor β-selective ligands . By extension, “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” could be used in QSAR studies to develop new selective ligands for various receptors, aiding in the design of targeted therapies.
Synthesis of Bioactive Quinoline Derivatives
The synthesis of quinoline derivatives is a significant area of chemistry due to their wide range of biological and pharmacological activities . “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” can serve as a key intermediate in the synthesis of various bioactive quinoline derivatives, contributing to the development of new therapeutic agents.
作用機序
将来の方向性
The future research directions could include further exploration of the therapeutic potential of this compound and its derivatives, particularly in the context of their potential as HDAC inhibitors . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
特性
IUPAC Name |
(2-methoxycarbonylphenyl) 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-28-23(26)18-12-6-8-14-22(18)29-24(27)19-15-21(16-9-3-2-4-10-16)25-20-13-7-5-11-17(19)20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDFKLJOMOPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2957476.png)
![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957477.png)
![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)
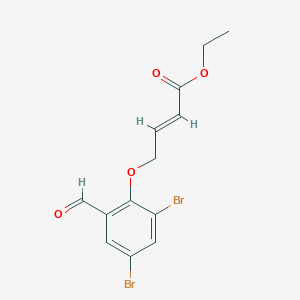
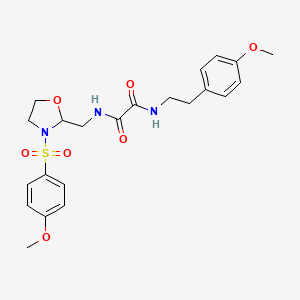
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)
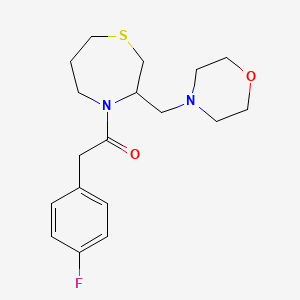
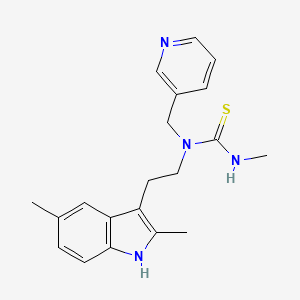
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)
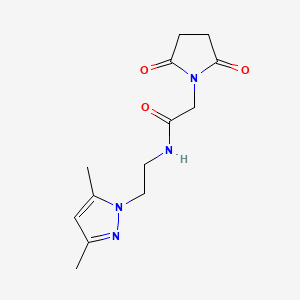
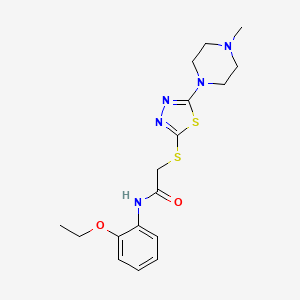
![3-chloro-4-methoxy-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2957498.png)
![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)